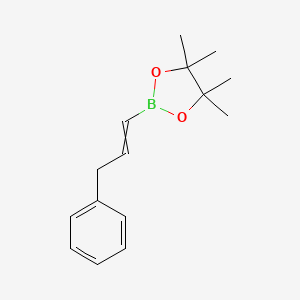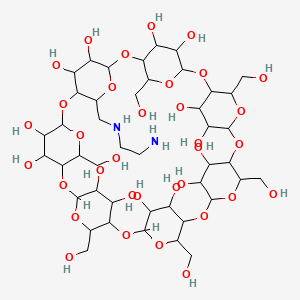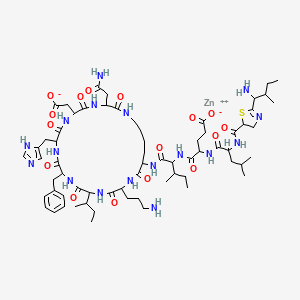![molecular formula C38H26Cl2N8Ru B12504748 2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride: is a coordination complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique photophysical and electrochemical properties, making it a valuable component in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride typically involves the coordination of ruthenium with bipyridyl and dipyridophenazine ligands. The process generally includes the following steps:
Ligand Preparation: Bipyridyl and dipyridophenazine ligands are synthesized through various organic reactions, such as Suzuki coupling and Stille coupling.
Complex Formation: Ruthenium trichloride is reacted with the prepared ligands in a suitable solvent, often under reflux conditions, to form the desired coordination complex.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions, where the ruthenium center can be oxidized or reduced, altering its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetonitrile, ethanol, water.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its redox properties.
Photochemistry: Its photophysical properties make it suitable for use in light-harvesting applications and photochemical reactions.
Biology and Medicine:
DNA Interactions: The compound can intercalate with DNA, making it a potential candidate for use in biological studies and as a therapeutic agent.
Bioimaging: Its luminescent properties are exploited in bioimaging applications to visualize biological processes.
Industry:
Mechanism of Action
The mechanism by which ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride exerts its effects involves the interaction of its ligands with target molecules. The bipyridyl and dipyridophenazine ligands can intercalate with DNA, disrupting its structure and function. Additionally, the redox properties of the ruthenium center allow it to participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- Ruthenium(II) tris(bipyridyl) dichloride
- Ruthenium(II) bis(phenanthroline) dipyridophenazine dichloride
Comparison:
- Photophysical Properties: ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride exhibits unique photophysical properties compared to its analogs, making it more suitable for specific applications in photochemistry and bioimaging .
- DNA Interactions: The presence of dipyridophenazine enhances its ability to intercalate with DNA, providing a distinct advantage in biological studies .
Properties
Molecular Formula |
C38H26Cl2N8Ru |
|---|---|
Molecular Weight |
766.6 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H10N4.2C10H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
CKTOYPUQYYMZGD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid](/img/structure/B12504674.png)
![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)

![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)
![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)

![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
